Journal Name:Inorganic Chemistry Communications
Journal ISSN:1387-7003
IF:3.428
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/600912/description
Year of Origin:1998
Publisher:Elsevier BV
Number of Articles Per Year:329
Publishing Cycle:Monthly
OA or Not:Not
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.chemmater.3c00531
Proton-conducting oxides are used in intermediate-temperature (300 °C < T < 700 °C) applications of fuel cells, electrolyzers, membrane reactors, hydrogen pumps, and sensors. The proton conductivity of doped ABO3 perovskites is partly dependent on the proton concentration and hence on the level of material hydration. However, how the material hydration ability is affected by differences in doping is not fully understood. Here, we show the prospect of proton trapping and detrapping that influences material hydration and dehydration. The proton-trapping influence is significant for Sc-doped BaZrO3 compared to Y-doped BaZrO3. Our work offers a perspective to understand how defect interaction/associations influence the hydration ability of proton-conducting oxides. Furthermore, positron annihilation lifetime spectroscopy was revealed to be a valuable technique for studying the proton-trapping phenomena and the defect chemistry of dense proton conductors. Density functional theory calculations also showed that a high hydration level in Sc-doped BaZrO3 boosts proton migration. In contrast, the effect of boosting the proton migration due to increased hydration is limited for Y-doped BaZrO3. This effect, in turn, might explain the trend of conductivity with dopant concentration in doped BaZrO3.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-05 , DOI:
10.1021/acs.chemmater.3c00780
This work presents a detailed investigation of seed and nucleation-assisted growth methods for the inverse temperature crystallization (ITC) of methylammonium lead bromide single crystals. We have demonstrated that low-temperature seed-assisted growth results in significant improvements in both optical and electrical responses of the material compared to the nucleation-assisted growth. Specifically, the space charge limited current method reveals a reduced trap-filled limit voltage of 0.287 V for the seed-assisted crystal compared to 0.923 V for the nucleation-assisted one, resulting in differences in trap density values. Temperature dependence space charge limited current analysis confirms these results, showing trap densities of 9.47 × 109 cm–3 for seeded crystal growth compared to 3.21 × 1010 cm–3 for the nucleation-assisted growth, as well as a lower trap energy level for the seeded crystal. The study also highlights that the low-temperature seed-assisted growth has a positive impact on the optical and crystalline properties of the material with improved photoluminescence response and a lower lattice strain determined by X-ray diffraction. Furthermore, the study demonstrates that this improved crystallization method has a significant influence on the photodetector properties of the crystal, leading to higher detectivity and responsivity values for the seed-assisted approach.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-14 , DOI:
10.1021/acs.chemmater.3c00556
Photocatalytic conversion of solar energy to generate green hydrogen is considered to be one of the most promising methods in response to the energy problem. Recently, covalent organic frameworks (COFs) have emerged as a potential new class of materials in photocatalytic hydrogen production. Herein, a planar and strong donor–acceptor (D–A) COF was constructed by simply introducing strongly electronegative F atoms. By experiments and theoretical calculations, the key role of F was verified in charge separation and transfer. On the one hand, it can form intramolecular hydrogen bonds, reducing the torsion angle caused by steric hindrance and maintaining AA′ positive stacking mode, which promotes charge transfer in the axial direction. On the other hand, the enhanced electron-withdrawing effect could increase the intrinsic separation driving force of charge separation and enhance π–π interactions, thus prolonging the lifetime of carriers between COF layers and reducing charge recombination. As a result, COF-F performed the highest photocatalysis hydrogen evolution of 10.58 mmol g–1 h–1 (52.9 μmol h–1) than COF-H and COF-Cl. Thus, this work provides novel insight into designing COF photocatalysts with enhanced charge separation and transfer efficiency by molecular structure engineering.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-06 , DOI:
10.1021/acs.chemmater.3c00291
Exploring new nonlinear optical (NLO) crystals for the output of deep-ultraviolet (DUV) lasers via the frequency conversion technique is of great interest. Monofluorophosphate is a new chemical system for exploring DUV NLO crystals while difluorophosphate is still lacking in research but attracting attention. Herein, difluorophosphate is proved as a new potential member of the DUV NLO materials system based on high-throughtput crystal structure prediction combined with first-principles calculations. Our high-throughtput screening identified 34 structures for difluorophosphate APO2F2 and monofluorophosphate A2PO3F (A = Li, Na, K, Rb, Cs) with good thermodynamical (meta)stability and promising NLO properties. Among them, six dynamically stable APO2F2 structures show DUV performance as the shortest second harmonic generation (SHG) phase-matching (PM) wavelength around 185–199 nm and SHG coefficient larger than or comparable to that of KH2PO4 (KDP). Notably, the APO2F2 system possesses enhanced birefringence and shortened SHG PM wavelength compared to the A2PO3F system. It reveals that dual-fluorine drives stronger P–O bonding electron density along the direction of nmax in PO2F2 than that in PO3F, which is responsible for the enhanced birefringence and shortened SHG PM wavelength. These results provide a new direction and insight for exploring DUV NLO crystals.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-28 , DOI:
10.1021/acs.chemmater.3c00701
Disc-like nanoparticles are desirable for fundamental studies of self-assembly, liquid crystal phenomenon, and diffusion and rheology behavior. However, the realization of such energetically less favorable nanostructures, especially via facile liquid-phase synthesis chemistry, remains a great challenge. Herein, we report a novel process to synthesize donut-shaped polymer nanodiscs (DPNDs) with tunable thickness in aqueous solution, based primarily on the phase transition of stearic acid (SA) and subsequent edge-preferential polymerization of benzoxazine induced by Tween-80 (T-80). In this process, the spatial distribution difference of T-80 on SA crystals between the edge and the center played a crucial role in the shape evolution, specifically the edge formation of DPNDs. More importantly, porous carbon with perfectly inherited morphology could be obtained by a subsequent pyrolysis. In addition, micron-sized circular and rhombic polymer sheets and nanospheres have also been produced by simply modulating the molar ratio of SA/T-80. This research provides a new perspective toward the precise construction of 2D colloidal and porous carbon nanomaterials by means of solution chemistry and, more importantly, adds great potential for corresponding modeling studies and personalized applications.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.chemmater.3c00932
Multicomponent inorganic compounds containing post-transition-metal cations such as Sn, Pb, and Bi are a promising class of photocatalysts, but their structure–property relationships remain difficult to decipher. Here, we report three novel bismuth-based layered oxyiodides, the Sillén–Aurivillius phase Bi4NbO8I, Bi5BaTi3O14I, and Bi6NbWO14I. We show that the interlayer Bi–Bi interaction is a key to controlling the electronic structure. The replacement of the halide layer from Cl to I negatively shifts not only the valence band but also the conduction band, thus providing lower electron affinity without sacrificing photoabsorption. The suppressed interlayer chemical interaction between the 6p orbitals of the Bi lone-pair cations reduces the conduction bandwidth. These oxyiodides have narrower band gaps and show much higher water oxidation activities under visible light than their chloride counterparts. The design strategy has not only provided three novel Bi-based photocatalysts for water splitting but also offers a pathway to control the optoelectronic properties of a wider class of lone-pair (ns2np0) semiconductors.
Orchestrating Asymmetric Surface Functionalities on Hydrogel Stamps where Adhesion Meets Lubrication
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-28 , DOI:
10.1021/acs.chemmater.3c00347
Bioadhesives applied on human organs are promising soft implants for interventional diagnostics and therapeutics. However, the conventional bioadhesive interfaces on organs typically lack apical–basal polarity to resemble the surface functions of original organ epithelia. To overcome the bioadhesive-induced dysfunction on treated organs, we have developed an innovative strategy via engineering asymmetric surface functionalities on a tough yet biodegradable polysaccharide-peptide-derived hydrogel platform, mimicking the functions of a ciliated columnar epithelium enabled by its adhesive basal surface and defensive apical ciliated surface. The resulting hydrogel bioadhesive serves as a “stamp” with a polyacrylic acid-functionalized adhesive side, facilitating instant and robust adhesion on wet tissues within 1 min via body liquid-removing mechanisms and Ca2+-assisted complexation. The back side is functionalized with hyaluronic acid, demonstrating an outstanding biolubrication performance (coefficient of friction of ∼0.038 in the synovial fluid). The hydrogel stamp can also be integrated with biosensing and drug encapsulation/release functions for diagnostics and therapeutics. Our strategy devises a new path to simultaneously enable reliable wet tissue adhesion and reproduce the characteristics of original tissues, with useful insights into designing bioactive interfaces for broad biomedical applications.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.chemmater.3c00508
The feasibility of salicylhydroxamic acid (SHAM) to function as a pH-responsive, switchable adhesive molecule is explored here. Using a custom-built Johnson–Kendall–Roberts contact mechanics test setup, SHAM-containing adhesive demonstrated strong, wet adhesion to various surfaces (glass, titanium, polystyrene and amine-functionalized glass) at pH 5 with adhesive properties that were comparable to those of catechol. The work of adhesion of SHAM decreased by nearly 98% with increasing pH and fully recovered when treated with pH 5. Most impressively, SHAM recovered its adhesive property even after its exposure to pH as high as 11, indicating superior stability toward base treatment. This result contrasts the case of catechol, which did not recover its initial adhesive property due to irreversible oxidation. Finally, density functional theory calculations were used to confirm that the observed tunable adhesion property was due to the deprotonation of SHAM.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.chemmater.3c01117
Plasmonic metal–semiconductor heterostructures with well-defined morphologies and spatial architectures have emerged as promising materials for wide applications in photocatalysis and optoelectronics. However, the synthesis of such structures with high quality and high yield remains a great challenge due to the incompatibility between the two materials. Herein, we report an optimized approach for the controlled preparation of branched Ag-CdS icosapods, which possess 20 CdS arms with an ordered spatial arrangement on the Ag cores. Moreover, the length, diameter, and thickness of the CdS arms on the Ag nanoparticles can be precisely tuned by the synthetic conditions, leading to Ag-CdS icosapods with tunable absorption properties. Furthermore, more complex hierarchical nanostructures can be achieved by the secondary growth of nanoplate arrays on the CdS arms. As a proof of concept, a phototransistor based on the self-assembled monolayer film of Ag-CdS icosapods shows a stable photoresponse and quite a fast switching performance under optical illumination of 540 nm without excitation of the CdS, which originates from the generation and transfer of plasmon-induced hot carriers in the Ag-CdS icosapods under an applied bias. This work offers a reproducible approach to finely tuning metal–semiconductor heterostructures with desirable architectures and paves the way for more deeply understanding their structure–property correlation.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.chemmater.3c01309
Size control through precursor reactivity in InP quantum dot (QD) synthesis has been difficult due to the presence of kinetically persistent InP clusters when using conventional indium carboxylate and tris(trimethylsilyl)phosphine chemistry. However, the advent of indium halide/aminophosphine-based synthesis creates new opportunities to harness precursor design to impact nucleation and growth. Driven to further explore indium coordination as a synthetic handle in InP QD synthesis, we examined the effect of a strongly chelating anion on the nucleation and growth of InP QDs. Increasing the equivalents of metal-chelating aminopoly(carboxylic acid) EDTA ([CH2N(CH2CO2H)2]2) (0–0.75 equiv per indium) is found to decrease the final diameter of InP QDs from 4.5 to 2.3 nm by lowering the initial InP growth rate. This size trend is rationalized by invoking a continuous nucleation model. Control experiments carried out with substoichiometric equivalents of indium do not exhibit a drastic size decrease, pointing to complex effects of EDTA on the indium precursor reactivity. By 1H NMR spectroscopy, EDTA is identified to form an octahedral complex with indium that is less reactive. This competitive decrease in reactivity and in the effective concentration of indium precursor is proposed to suppress the initial InP growth rates and consequently decrease the final size of the nanocrystals.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.20 | 62 | Science Citation Index Science Citation Index Expanded | Not |
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